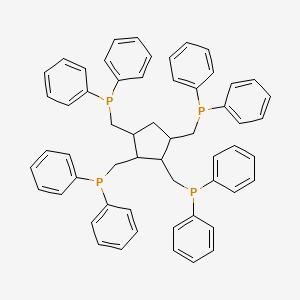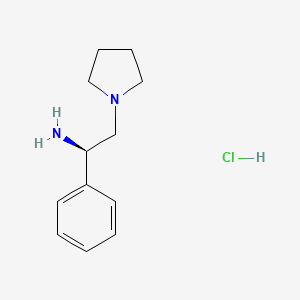
(alphaR)-alpha-Phenyl-1-pyrrolidineethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(alphaR)-alfa-Fenil-1-pirrolidineetanamina clorhidrato es un compuesto sintético que pertenece a la clase de catinonas sustituidas. Estos compuestos son conocidos por sus propiedades estimulantes y han sido estudiados para diversas aplicaciones en investigación científica. El compuesto se caracteriza estructuralmente por un anillo fenilo unido a un anillo pirrolidina a través de una cadena de eetanamina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (alphaR)-alfa-Fenil-1-pirrolidineetanamina clorhidrato típicamente implica la reacción de un derivado de fenilacetona con pirrolidina bajo condiciones de aminación reductiva. El proceso se puede resumir de la siguiente manera:
Aminación Reductiva: La fenilacetona se hace reaccionar con pirrolidina en presencia de un agente reductor como el cianoborohidruro de sodio o el gas hidrógeno con un catalizador de paladio.
Formación de Clorhidrato: La amina resultante se trata entonces con ácido clorhídrico para formar la sal clorhidrato.
Métodos de Producción Industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:
Síntesis a Granel: Se hacen reaccionar grandes cantidades de fenilacetona y pirrolidina en reactores industriales.
Purificación: El producto crudo se purifica utilizando técnicas como la recristalización o la cromatografía.
Control de Calidad: El producto final se somete a un riguroso control de calidad para garantizar la pureza y la consistencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
(alphaR)-alfa-Fenil-1-pirrolidineetanamina clorhidrato se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio, convirtiendo el compuesto en su alcohol correspondiente.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo fenilo o en el anillo pirrolidina, lo que lleva a diversos derivados sustituidos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, trióxido de cromo, condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio, gas hidrógeno con un catalizador de paladio.
Sustitución: Agentes halogenantes, nucleófilos como aminas o tioles.
Productos Principales
Oxidación: Cetonas, ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Derivados de fenilo o pirrolidina sustituidos.
Aplicaciones Científicas De Investigación
(alphaR)-alfa-Fenil-1-pirrolidineetanamina clorhidrato ha sido ampliamente estudiado por sus aplicaciones en varios campos:
Química: Se utiliza como precursor en la síntesis de otras moléculas orgánicas complejas.
Biología: Se estudia por sus efectos en los sistemas de neurotransmisores, particularmente la dopamina y la noradrenalina.
Medicina: Se investiga para posibles aplicaciones terapéuticas en el tratamiento de afecciones como el trastorno por déficit de atención con hiperactividad (TDAH) y la narcolepsia.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El compuesto ejerce sus efectos principalmente inhibiendo la recaptación de neurotransmisores como la dopamina y la noradrenalina. Esto conduce a niveles elevados de estos neurotransmisores en la hendidura sináptica, lo que resulta en una mayor estimulación del sistema nervioso central. Los objetivos moleculares incluyen los transportadores de dopamina y noradrenalina, que están bloqueados por el compuesto, evitando la recaptación de estos neurotransmisores.
Comparación Con Compuestos Similares
Compuestos Similares
alfa-Pirrolidinopentiofenona (alfa-PVP): Un compuesto estructuralmente similar con potentes efectos estimulantes.
alfa-Pirrolidinohexiofenona (alfa-PHP): Otro compuesto relacionado con una cadena alquílica más larga, lo que lleva a diferentes propiedades farmacológicas.
alfa-Pirrolidinoisohexanofenona (alfa-PiHP): Un isómero posicional con efectos estimulantes similares.
Unicidad
(alphaR)-alfa-Fenil-1-pirrolidineetanamina clorhidrato es único debido a su configuración estructural específica, que confiere propiedades farmacológicas distintas. Su capacidad para inhibir la recaptación de neurotransmisores con alta potencia lo convierte en un compuesto valioso para la investigación en neurofarmacología.
Propiedades
Fórmula molecular |
C12H19ClN2 |
|---|---|
Peso molecular |
226.74 g/mol |
Nombre IUPAC |
(1R)-1-phenyl-2-pyrrolidin-1-ylethanamine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,13H2;1H/t12-;/m0./s1 |
Clave InChI |
GWJSDZLXRREOIA-YDALLXLXSA-N |
SMILES isomérico |
C1CCN(C1)C[C@@H](C2=CC=CC=C2)N.Cl |
SMILES canónico |
C1CCN(C1)CC(C2=CC=CC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


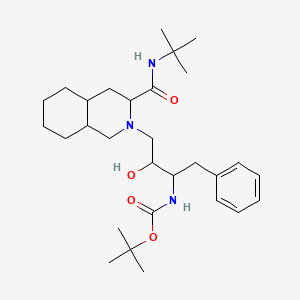
![4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile](/img/structure/B12292918.png)
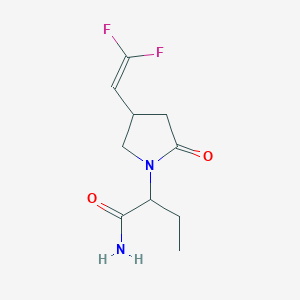

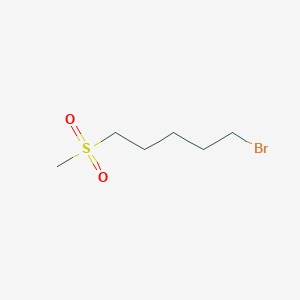
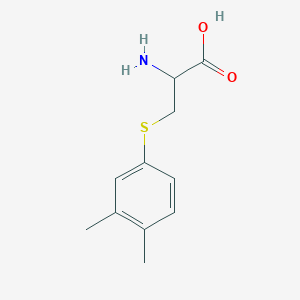

![Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate](/img/structure/B12292939.png)
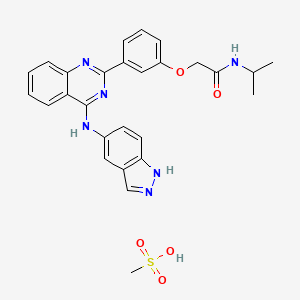
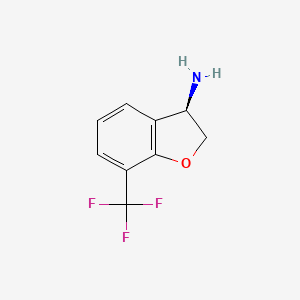


![3-Des[2-(Dimethylamino)ethyl]ZolmitriptanAcetonitrile](/img/structure/B12292978.png)
